3,5-difluoro-4-(1H-imidazol-1-yl)aniline
Overview
Description
3,5-difluoro-4-(1H-imidazol-1-yl)aniline is a chemical compound with the molecular formula C9H7F2N3 and a molecular weight of 195.17 g/mol . This compound is characterized by the presence of two fluorine atoms and an imidazole ring attached to an aniline structure. It is commonly used in various research and industrial applications due to its unique chemical properties.
Mechanism of Action
Target of Action
Compounds with similar structures have been used as chromatographic ligands for ion-exchange and mixed-mode chromatography .
Mode of Action
It is known that imidazole derivatives can show a variety of biological activities .
Result of Action
Imidazole derivatives have been reported to exhibit a range of therapeutic activities .
Action Environment
It is known that environmental factors can significantly impact the effectiveness of many compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-difluoro-4-(1H-imidazol-1-yl)aniline typically involves the reaction of 3,5-difluoroaniline with imidazole under specific conditions. One common method includes the use of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the reaction . The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound may involve more scalable processes, such as continuous flow synthesis. This method allows for better control over reaction conditions and yields higher purity products. The use of automated systems and reactors can also enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
3,5-difluoro-4-(1H-imidazol-1-yl)aniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of difluoro-imidazole derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted imidazole derivatives.
Scientific Research Applications
3,5-difluoro-4-(1H-imidazol-1-yl)aniline has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of enzyme inhibitors and receptor ligands.
Medicine: Investigated for its potential use in drug development, particularly in the design of antifungal and antibacterial agents.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
3,5-difluoroaniline: Lacks the imidazole ring, making it less versatile in biological applications.
4-(1H-imidazol-1-yl)aniline: Does not have fluorine atoms, which affects its reactivity and stability.
3,5-difluoro-4-(1H-imidazol-1-yl)benzene: Similar structure but lacks the amine group, altering its chemical properties.
Uniqueness
3,5-difluoro-4-(1H-imidazol-1-yl)aniline is unique due to the presence of both fluorine atoms and an imidazole ring, which confer distinct chemical reactivity and biological activity. This combination makes it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
3,5-difluoro-4-imidazol-1-ylaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F2N3/c10-7-3-6(12)4-8(11)9(7)14-2-1-13-5-14/h1-5H,12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXNCAQRETIWXMZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=N1)C2=C(C=C(C=C2F)N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F2N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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